GNE-317 GNE-317 GNE-317 is a dual inhibitor of PI3Kα and the mammalian target of rapamycin (mTOR; apparent Kis = 2 and 9 nM, respectively). It inhibits the proliferation of PC3 prostate cancer and A172 glioblastoma cells with EC50 values of 132 and 240 nM, respectively. GNE-317 (10-40 mg/kg) reduces tumor growth in a U87MG/M glioblastoma mouse xenograft model.
GNE-317 is a potent and selective PI3K inhibitor with potential anticncer activity. GNE-317 targets the PI3K pathway and can cross the Blood–Brain Barrier. GNE-317 was identified as having physicochemical properties predictive of low efflux by P-gp and BCRP. Studies in transfected MDCK cells showed that GNE-317 was not a substrate of either transporter. GNE-317 markedly inhibited the PI3K pathway in mouse brain, causing 40% to 90% suppression of the pAkt and pS6 signals up to 6-hour postdose.
Brand Name: Vulcanchem
CAS No.: 1394076-92-6
VCID: VC0548836
InChI: InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22)
SMILES: CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC
Molecular Formula: C18H20N6O3S
Molecular Weight: 400.4548

GNE-317

CAS No.: 1394076-92-6

Cat. No.: VC0548836

Molecular Formula: C18H20N6O3S

Molecular Weight: 400.4548

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GNE-317 - 1394076-92-6

Specification

CAS No. 1394076-92-6
Molecular Formula C18H20N6O3S
Molecular Weight 400.4548
IUPAC Name 5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22)
Standard InChI Key KBTBHOPRFNFYOA-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC
Appearance Solid powder

Introduction

Chemical Properties and Structure

GNE-317 is characterized by the chemical name 5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine . The compound has a molecular weight of 414.48 and a chemical formula of C19H22N6O3S .

Table 1: Chemical Properties of GNE-317

PropertyValue
Chemical Name5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine
Molecular FormulaC19H22N6O3S
Molecular Weight414.48
CAS Number1394076-92-6
Physical FormSolid
ColorEarth Yellow
SolubilitySoluble in DMSO (20 mg/mL, 48.25 mM; requires ultrasonication)
Storage RecommendationPowder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)

The structure of GNE-317 incorporates features that enhance its ability to cross the BBB while maintaining target engagement with PI3K and mTOR . It contains a thieno[3,2-d]pyrimidine core scaffold with key functional groups including a morpholine ring, a methoxyoxetan moiety, and a pyrimidin-2-amine substituent .

Efficacy in Preclinical Models

GNE-317 has demonstrated significant efficacy in multiple preclinical models of glioblastoma . Administration of GNE-317 resulted in potent suppression of the PI3K pathway in mouse brain, causing 40% to 90% suppression of phosphorylated biomarkers up to 6 hours post-dose .

At a dose of 50 mg/kg, GNE-317 significantly inhibited phosphorylation of key downstream markers of the PI3K/mTOR pathway in mouse brain, reducing pAkt, p4EBP1, and pS6 by 80%, 84%, and 92% respectively . This robust target engagement translated into meaningful anti-tumor activity in multiple orthotopic models of glioblastoma .

Table 2: Efficacy of GNE-317 in Orthotopic Glioblastoma Models

Tumor ModelTreatment EffectReference
U8790% tumor growth inhibition
GS250% tumor growth inhibition
GBM10Significant survival benefit
GL261Cytotoxic activity

In tumor-bearing mice, GNE-317 significantly reduced the levels of phosphorylated Akt, S6, and 4EBP1 within the tumor tissue, confirming effective target modulation in the disease setting .

Applications in Glioblastoma Treatment

The standard of care for glioblastoma patients currently involves maximal surgical resection followed by radiation therapy and temozolomide chemotherapy . Despite this multimodal approach, tumor recurrence remains nearly inevitable, with limited treatment options for recurrent disease . The high frequency of PI3K pathway alterations in glioblastoma makes it a rational target for therapeutic intervention, and GNE-317's ability to cross the BBB positions it as a promising candidate for this indication .

Recent research has uncovered additional mechanisms through which GNE-317 may combat glioblastoma. A 2025 study found that moesin (MSN) acts as a key promoter of chemoradiotherapy resistance in glioma stem cells (GSCs) by activating the PI3K/mTOR signaling pathway . This activation drives the proneural-to-mesenchymal transition (PMT) in GSCs, enhancing their ability to repair DNA damage caused by radiotherapy and temozolomide, thereby increasing resistance to standard treatments .

GNE-317 was found to specifically inhibit MSN and suppress the activation of downstream PI3K/mTOR signaling . The combination of GNE-317 with radiotherapy and temozolomide exhibited a strong synergistic effect both in vitro and in vivo, achieving better efficacy compared to the traditional combination of radiotherapy and temozolomide alone .

Recent Advances in GNE-317 Research

The most recent advance in GNE-317 research comes from a March 2025 study published in Advanced Science, which revealed its potential in reversing MSN-mediated proneural-to-mesenchymal transition in glioblastoma . This study identified a novel mechanism through which GNE-317 can enhance the effectiveness of standard chemoradiotherapy by targeting resistance mechanisms in glioma stem cells .

The research demonstrated that GNE-317 could effectively inhibit MSN, which normally activates the PI3K/mTOR pathway to drive the proneural-to-mesenchymal transition in glioma stem cells . This transition enhances the cells' ability to repair DNA damage from chemotherapy and radiation, contributing to treatment resistance . By blocking this process, GNE-317 made glioblastoma cells more vulnerable to standard treatments .

Table 3: Biomarker Suppression by GNE-317 in Mouse Brain

BiomarkerPercent Inhibition at 50 mg/kgSignificance
Phosphorylated Akt (pAkt)80%Indicator of PI3K pathway inhibition
Phosphorylated 4EBP1 (p4EBP1)84%Indicator of mTOR complex 1 inhibition
Phosphorylated S6 (pS6)92%Indicator of mTOR complex 1 inhibition

This synergistic approach addresses one of the fundamental challenges in glioblastoma treatment: the rapid development of resistance to standard therapy . The study provides a promising new direction for enhancing treatment outcomes in this devastating disease and highlights the potential of GNE-317 as a component of combination therapy rather than a monotherapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator